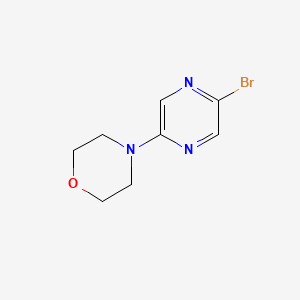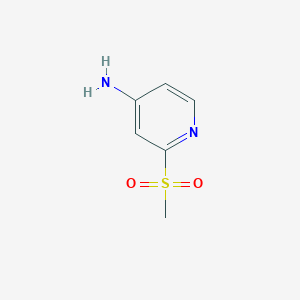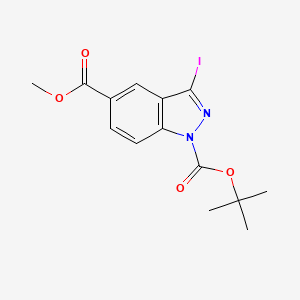
4-(5-Bromopyrazin-2-YL)morpholine
Overview
Description
Synthesis Analysis
In the first paper, a series of 1-arylpyrazoles with morpholine moieties were synthesized as potent σ(1) receptor antagonists. The synthesis involved the use of a basic amine, which is essential for activity, and a variety of amines and spacer lengths were explored. The most promising compound, S1RA (E-52862), was identified after extensive profiling .
Molecular Structure Analysis
The second paper provides a detailed analysis of the crystal structure of a compound with a morpholine ring. The compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was characterized by various spectroscopic methods and X-ray crystallography, revealing that the morpholine ring adopts a chair conformation and the butadiene unit is not fully planar .
Chemical Reactions Analysis
The third paper discusses the synthesis of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides and their antimycobacterial activity. The compounds were synthesized using an appropriate synthetic route and showed significant activity against Mycobacterium tuberculosis, with some compounds being more potent against clinical isolates resistant to standard tuberculosis drugs .
The fourth and fifth papers describe the interaction of 5-morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate. The reaction led to different products depending on the substituents present on the oxazole ring, demonstrating the chemical versatility of morpholine-containing compounds .
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of "4-(5-Bromopyrazin-2-yl)morpholine," they do provide insights into the properties of similar morpholine derivatives. These compounds generally exhibit good physicochemical properties, which make them suitable for drug development. For instance, S1RA (E-52862) was noted for its good physicochemical, safety, and ADME (absorption, distribution, metabolism, and excretion) properties, leading to its selection as a clinical candidate .
Scientific Research Applications
Glucosidase Inhibitors with Antioxidant Activity
4-(5-Bromopyrazin-2-yl)morpholine has been explored in the synthesis of benzimidazoles containing a morpholine skeleton, demonstrating potential as glucosidase inhibitors with antioxidant activity. These compounds showed significant scavenging activity and a better inhibitory potential than standard treatments (Özil, Parlak, & Baltaş, 2018).
Antimycobacterial Activity
Compounds synthesized with a morpholine moiety, such as 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides, have demonstrated significant in vitro antimycobacterial activity against various Mycobacterium tuberculosis strains, suggesting their potential in tuberculosis treatment (Raparti et al., 2009).
Anticonvulsant Properties
Research indicates that certain 3-aminopyrazoles with a morpholine group, like 4-chlorophenyl-3-(morpholin-4-yl)-1H-pyrazole, exhibit strong anticonvulsant effects by blocking sodium channels, useful in seizure treatment (Lankau et al., 1999).
Catechol Oxidase Mimicking
Unsymmetrical dicopper(II) complexes containing morpholine, such as 4-bromo-2-(morpholin-4-ylmethyl)-6-[{2-(morpholin-4-yl)ethyl}aminomethyl]phenol, serve as models for the active site of type 3 copper proteins, demonstrating increased catecholase activity due to the adjacent thioether group (Merkel et al., 2005).
Antimicrobial and Hypoglycemic Activities
Adamantane-isothiourea hybrid derivatives, incorporating the morpholine group, have been synthesized and evaluated for in vitro antimicrobial activity and in vivo hypoglycemic activities in diabetic rats. These compounds showed broad-spectrum antibacterial activity and potent dose-independent reduction of serum glucose levels (Al-Wahaibi et al., 2017).
Chemical Synthesis Applications
5-Alkylamino-1,3-oxazole-4-carbonitriles containing a morpholin-4-yl group have been synthesized, demonstrating potential for various chemical synthesis applications (Chumachenko et al., 2014).
Anticancer Properties
Certain 4-anilinoquinazolines with a morpholine group have shown to inhibit growth of tumor cell lines, indicating potential in cancer treatment. These derivatives also exhibit antiprotease effects, relevant for anticancer properties (Jantová et al., 2001).
Anticonvulsant Activity in 3-Aminopyrroles
Sodium channel blocking 3-aminopyrroles, including compounds with a morpholine group, have shown considerable anticonvulsant activity with a lack of neurotoxicity, making them promising for seizure treatment (Unverferth et al., 1998).
Safety and Hazards
properties
IUPAC Name |
4-(5-bromopyrazin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O/c9-7-5-11-8(6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJSCEYEZRTFOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671666 | |
| Record name | 4-(5-Bromopyrazin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromopyrazin-2-YL)morpholine | |
CAS RN |
955050-08-5 | |
| Record name | 4-(5-Bromopyrazin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3030688.png)
![[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine](/img/structure/B3030689.png)

![[4-[5-Bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium](/img/structure/B3030695.png)
![[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride](/img/structure/B3030696.png)
![Dimethylammonium dichlorotri(mu-chloro)bis{(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}diruthenate(II)](/img/structure/B3030697.png)

![9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene](/img/structure/B3030701.png)


![4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3030707.png)

